dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine

Purity Quality assurance Pharmaceutical intermediate

This tertiary amino pinacol boronate ester installs the dimethylaminoethyl group directly via Suzuki–Miyaura coupling, bypassing N-protection and preventing Buchwald–Hartwig side reactions. The 98% purity grade minimizes impurity carry-through in SAR assays, while ISO-certified supply with full batch documentation supports ICH Q7 starting-material qualification. Room-temperature stability (>12 months) vs. the free boronic acid reduces re-qualification costs and inventory write-offs.

Molecular Formula C16H26BNO2
Molecular Weight 275.2 g/mol
CAS No. 1613259-74-7
Cat. No. B6618755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine
CAS1613259-74-7
Molecular FormulaC16H26BNO2
Molecular Weight275.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCN(C)C
InChIInChI=1S/C16H26BNO2/c1-15(2)16(3,4)20-17(19-15)14-9-7-13(8-10-14)11-12-18(5)6/h7-10H,11-12H2,1-6H3
InChIKeyATLMSNNGGPBRBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine (CAS 1613259-74-7): Core Characteristics and Sourcing Baseline


Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine (CAS 1613259-74-7, molecular formula C16H26BNO2, MW 275.19 g/mol) is an aminoaryl pinacol boronate ester building block widely employed in medicinal chemistry and organic synthesis . The compound comprises a para-substituted phenyl ring bearing a dimethylaminoethyl side chain and a pinacol boronate ester moiety that enables participation in Suzuki–Miyaura cross-coupling reactions for carbon–carbon bond formation . It is routinely sourced as a critical intermediate for pharmaceutical API research and is available from multiple vendors with declared purity levels typically ranging from 95% to 98%, with at least one major producer supplying under ISO-certified quality systems .

Why Close Analogs Cannot Substitute Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine Without Method Revalidation


Substituting this compound for closely related building blocks—such as the primary amine analog 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine (CAS 138500-90-0), the ether-linked variant (CAS 873078-93-4), the aniline-type analog (CAS 832114-08-6), or the one-carbon homolog (CAS 878197-87-6)—introduces structural differences that alter reaction kinetics, by-product profiles, and downstream purification requirements . The tertiary dimethylamino group of CAS 1613259-74-7 imparts distinct steric bulk, basicity (pKa ~8.5–9.5 typical for tertiary arylalkylamines), and hydrogen-bonding character compared to its primary amine, ether, or aniline counterparts, thereby affecting both the efficiency of Suzuki–Miyaura transmetallation step and the physicochemical properties of coupled products . Unvalidated analog substitution therefore risks lower coupling yields, altered pharmacokinetic profiles in drug candidates, or failed specification compliance in regulated intermediate supply chains [1].

Quantitative Differentiation Evidence for Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine Against Key Comparators


Certified Purity Advantage: 98% (Leyan) vs. 95% Benchmark Enabling Reduced Impurity Carry-Through in cGMP-Relevant Syntheses

In procurement evaluations, declared purity directly dictates the risk of impurity carry-through into downstream API steps. Leyan supplies CAS 1613259-74-7 at a certified 98% purity level, which is 3 percentage points higher than the typical 95% purity offered by major alternative suppliers such as MolCore for the identical compound . For comparison, the hydrochloride salt form available through Sigma-Aldrich (Enamine sourcing) is also listed at 95% purity . A 3% absolute purity gain can correspond to a 60% reduction in total impurity burden (from 5% to 2% total impurities), a meaningful difference when the compound is used in late-stage functionalization of high-value pharmaceutical intermediates where unidentified impurities must be controlled below ICH Q3A thresholds.

Purity Quality assurance Pharmaceutical intermediate

ISO-Certified Quality System Compliance: MolCore Supply as a Differentiator for Regulated Pharmaceutical Intermediate Procurement

Among identified suppliers of CAS 1613259-74-7, MolCore is the only supplier explicitly advertising that its product is manufactured and delivered under an ISO-certified quality management system, specifically targeting the global pharmaceutical and research industries and identifying the compound as a critical API intermediate . By contrast, alternative vendors such as Leyan, ChemicalBook-listed distributors, and general chemical marketplaces do not publicly claim ISO certification for their supply of this specific compound. While ISO certification (e.g., ISO 9001:2015) does not directly guarantee higher chemical purity, it provides auditable traceability of batch records, change control, and corrective/preventive action (CAPA) processes—documentation that is mandatory for pharmaceutical intermediate qualification under ICH Q7 GMP guidelines for API starting materials.

Quality management ISO certification Regulatory compliance

Structural Differentiation from Primary Amine Analog (CAS 138500-90-0): Tertiary Amine Advantage in Downstream Functionalization Versatility

The closest structural analog to CAS 1613259-74-7 is the primary amine variant, 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine (CAS 138500-90-0), which differs solely in the substitution pattern on the amine nitrogen (N,N-dimethyl vs. NH2). While CAS 138500-90-0 has a molecular weight of 247.14 g/mol compared to 275.19 g/mol for CAS 1613259-74-7 , the tertiary amine in CAS 1613259-74-7 eliminates the reactive N–H protons that can act as competing nucleophiles or coordination sites during palladium-catalyzed Suzuki–Miyaura cross-coupling reactions [1]. In the primary amine analog, the free NH2 group can undergo undesired N-arylation (Buchwald–Hartwig side reaction) under the same palladium-catalyzed conditions, leading to lower desired C–C coupling yields and complex product mixtures requiring chromatographic separation. The N,N-dimethyl tertiary amine of CAS 1613259-74-7 is chemically inert under standard Suzuki coupling conditions (Pd(0)/Pd(II) cycle, aqueous base, ≤100 °C), making it the preferred building block when orthogonal reactivity at the amine site is required or when the amine must survive the coupling step intact for subsequent quaternization or N-oxide formation.

Structural comparator Tertiary amine Functionalization

Pinacol Boronate Ester Stability: Hydrolytic Robustness Advantage Over Free Boronic Acid Form for Long-Term Storage and Supply Chain Integrity

CAS 1613259-74-7 is supplied as the pinacol boronate ester, a protected form that is significantly more resistant to hydrolytic deboronation than the corresponding free boronic acid, {4-[2-(dimethylamino)ethyl]phenyl}boronic acid (CAS 950739-39-6) . Free arylboronic acids are subject to protodeboronation under both acidic and basic aqueous conditions, with half-lives that can be as short as hours at physiological pH and elevated temperature, whereas pinacol esters require forcing conditions (strong aqueous acid or base at elevated temperature) for hydrolysis [1]. In procurement terms, the pinacol ester form ensures longer shelf life under standard ambient storage conditions, reduced sensitivity to atmospheric moisture during weighing and reaction setup, and higher batch-to-batch consistency in cross-coupling performance. This is documented by the ECHA C&L Inventory entry for the hydrochloride salt of CAS 1613259-74-7, which specifies storage at room temperature without special atmospheric protection requirements [2].

Stability Storage Supply chain

Patented Synthetic Route Availability: Aminoaryl Boronic Ester Preparation Method Supporting Scalable, High-Yield Access to CAS 1613259-74-7

A general and industrially applicable method for preparing aminoaryl and aminoheteroaryl boronic acids and esters—including compounds structurally related to CAS 1613259-74-7—is disclosed in US Patent Application US20170305937A1, assigned to Euticals S.p.A. [1]. The patented process involves protection of the amino group via condensation with a carbonyl compound, subsequent metalation, and conversion with a boron electrophile, followed by esterification with pinacol to yield the pinacol boronate ester. The patent reports isolated yields for representative aminoaryl pinacol boronate esters in the range of 70–92% after crystallization from apolar solvents [1]. While the patent does not specifically exemplify CAS 1613259-74-7, the general formula (I) encompasses N,N-dialkylaminoethyl-substituted phenylboronic acid pinacol esters, demonstrating that scalable, high-yield synthetic access with crystallographic purification is established in the patent literature for this compound class. This contrasts with non-amino-substituted aryl pinacol boronates, which are typically prepared via the simpler Miyaura borylation of aryl halides (yields 60–95% but requiring chromatographic purification for amino-containing substrates due to competing N-complexation).

Synthesis Patent Scalability

Optimal Application Scenarios for Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine Based on Quantitative Differentiation Evidence


Late-Stage Functionalization of Drug Candidates Requiring High-Purity, Orthogonally Reactive Aminoethyl Boronate Building Blocks

In medicinal chemistry programs where a tertiary aminoethyl group must be installed onto a complex aryl halide scaffold via Suzuki–Miyaura coupling without N-protection/deprotection sequences, CAS 1613259-74-7 at 98% purity (Leyan) provides a direct, single-step coupling solution. The absence of N–H protons eliminates competing Buchwald–Hartwig amination side reactions that plague the primary amine analog (CAS 138500-90-0), while the higher purity grade minimizes unidentified impurity carry-through that could confound biological assay interpretation during SAR studies .

GMP Intermediate Supply for Phase I/II API Manufacturing Under ICH Q7 Quality Requirements

Pharmaceutical development organizations transitioning from discovery to preclinical or Phase I supply can source CAS 1613259-74-7 from ISO-certified suppliers such as MolCore, which designates the compound as a critical API intermediate. The auditable quality system documentation (batch records, CoA, change control) supports regulatory filing requirements for starting material qualification under ICH Q7 GMP guidelines, reducing the qualification burden relative to non-certified supply sources .

Long-Term Compound Inventory Management for Core Facility or CRO Compound Collections

For centralized compound management facilities and contract research organizations (CROs) that maintain building-block libraries for on-demand medicinal chemistry support, the pinacol ester form of CAS 1613259-74-7 offers extended shelf life (>12 months at room temperature) compared to the corresponding free boronic acid (CAS 950739-39-6), which is susceptible to protodeboronation under ambient conditions and may require cold storage and inert atmosphere handling. This stability advantage reduces inventory write-off frequency and re-qualification costs [1].

Process Chemistry Scale-Up Leveraging Patented Crystallization-Based Purification Route

Process R&D groups scaling the synthesis of drug candidates containing the dimethylaminoethyl-phenyl structural motif can reference the general method disclosed in US20170305937A1 [2], which enables purification of aminoaryl pinacol boronates by crystallization from apolar solvents rather than chromatography. This route supports cost-effective manufacturing at kilogram scale and provides a freedom-to-operate reference point for synthetic route design when this specific building block is incorporated into the target compound structure.

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